

Synthesis Protocol for Deleobuvir and its Metabolites: Application Notes

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Compound of Interest

Compound Name: *Deleobuvir*

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Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a potent and selective inhibitor that binds to the thumb pocket 1 allosteric site of the enzyme.[1][2] Understanding the synthesis of **Deleobuvir** and its major metabolites is crucial for drug development, including the preparation of reference standards for metabolic studies and the development of scalable manufacturing processes. This document provides a detailed overview of the synthesis protocols for **Deleobuvir** and its primary metabolites based on published literature. The major metabolites identified in plasma are an acyl glucuronide and an alkene reduction metabolite, referred to as CD 6168.[3][4]

Data Summary

The following tables summarize the key quantitative data related to the synthesis of **Deleobuvir** and its metabolites.

Table 1: Synthesis of **Deleobuvir** Intermediates

Intermediate	Starting Material	Key Reagents/Conditions	Yield (%)	Purity (A%)	Reference(s)
4-chloro-2-(methyl)-aminonitrobenzene	2,4-dichloronitrobenzene	Aqueous methyl amine, DMSO, 65 °C	93	94	[5]
(E)-butyl 3-(4-amino-3-(methylamino)phenyl)acrylate	4-chloro-2-methylamino nitrobenzene	Pd(OAc) ₂ , ⁱ Pr ₂ NEt, LiCl, DMAc, n-butyl acrylate, 110 °C (Heck reaction)	-	-	[5]
Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate	Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate	Bromine, controlled temperature, quench with aq. Na ₂ S ₂ O ₃ and 4-methylmorpholine	93-98	-	[5]
(E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate	-	Amide coupling followed by crystallization from MeOH/water	96.6	98.0	[6]

Note: '-' indicates data not available in the searched sources.

Table 2: Synthesis of **Deleobuvir** and its Metabolites

Compound	Starting Material	Key Steps/Reagents	Overall Yield (%)	Reference(s)
Deleobuvir (BI 207127)	(E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate	Hydrolysis with aq. NaOH in THF/MeOH, followed by controlled acidification with acetic acid.	90	[6]
[¹³ C ₆]-Deleobuvir	Aniline-[¹³ C ₆]	11 steps from starting material.	-	
[¹⁴ C]-Deleobuvir	Potassium cyanide-[¹⁴ C]	Bucherer-Bergs reaction to form 1-cyclobutylaminoo acid-[¹⁴ C] followed by 4 steps.	-	
Reduced Double Bond Metabolite (CD 6168)	Deleobuvir	-	-	
Acyl Glucuronide of Deleobuvir	Deleobuvir	3 steps from the parent acid using known procedures.	-	
Acyl Glucuronide of Reduced Double Bond Metabolite	Reduced Double Bond Metabolite (CD 6168)	3 steps from the parent acid using known procedures.	-	

Note: '-' indicates data not available in the searched sources.

Experimental Protocols

Synthesis of Deleobuvir

The synthesis of **Deleobuvir** can be achieved through a convergent approach, involving the preparation of key indole and benzimidazole intermediates followed by their coupling and final hydrolysis.

1. Preparation of the Indole Moiety (based on a reported concise synthesis[7])

- Step 1: Synthesis of 3-Cyclopentyl-1H-indole-6-carboxylic acid: Commercially available indole-6-carboxylic acid is condensed with cyclopentanone, followed by hydrogenation to introduce the cyclopentyl group at the 3-position.
- Step 2: N,O-methylation: A one-pot reaction with dimethyl carbonate (Me_2CO_3) yields the methyl ester and methylation of the indole nitrogen.
- Step 3: Bromination: The resulting intermediate is brominated at the 2-position using Br_2 to afford the key bromide intermediate.

2. Preparation of the Benzimidazole Moiety (based on disclosed patent information[5][6])

- Step 1: Synthesis of 4-chloro-2-(methylamino)nitrobenzene: 2,4-dichloronitrobenzene is reacted with aqueous methylamine in DMSO at 65 °C.
- Step 2: Heck Reaction: The product from the previous step undergoes a ligandless Heck reaction with n-butyl acrylate in the presence of $\text{Pd}(\text{OAc})_2$, $i\text{Pr}_2\text{NEt}$, and LiCl in DMAc at 110 °C.
- Step 3: Reduction and Cyclization: The nitro group is reduced, and subsequent cyclization with a cyclobutyl amino acid derivative forms the benzimidazole ring system.

3. Amide Coupling and Final Hydrolysis[6][7]

- Step 1: Amide Bond Formation: The indole carboxylic acid and the benzimidazole amine are coupled to form the amide bond.

- Step 2: Hydrolysis: The butyl ester is hydrolyzed using aqueous sodium hydroxide in a mixture of THF and methanol. Controlled acidification with acetic acid is critical to precipitate the final product, **Deleobuvir**, as an easy-to-filter crystalline solid.

Synthesis of Deleobuvir Metabolites

The synthesis of the major metabolites has been reported, particularly for isotopically labeled versions used in ADME studies.

1. Synthesis of the Reduced Double Bond Metabolite (CD 6168)

The synthesis of the alkene-reduced metabolite involves the reduction of the double bond in the acrylic acid side chain of **Deleobuvir**. While the specific laboratory-scale reaction conditions for the non-labeled version are not detailed in the provided search results, it is a standard reduction of an α,β -unsaturated carboxylic acid.

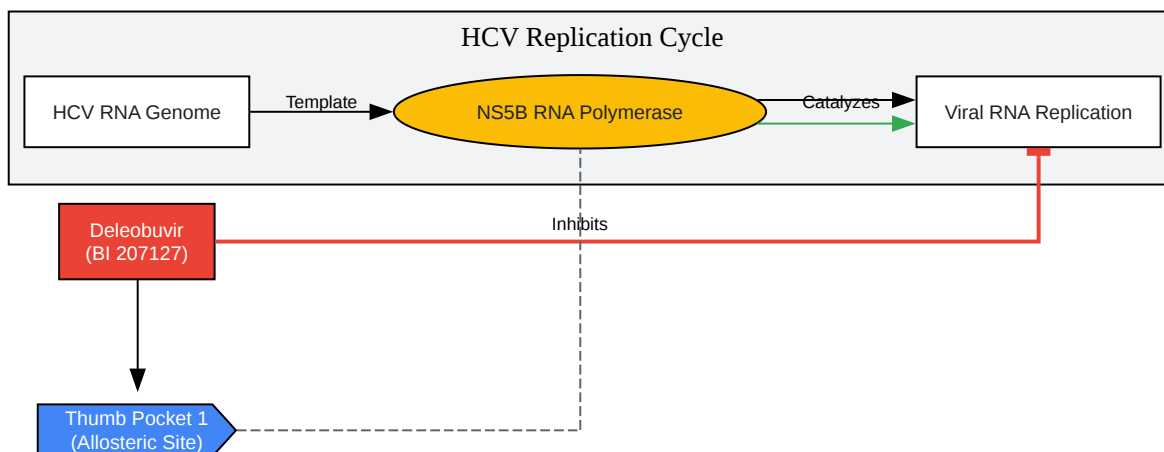
2. Synthesis of Acyl Glucuronide Metabolites

The acyl glucuronide derivatives of both **Deleobuvir** and its reduced metabolite are synthesized from their corresponding carboxylic acids. The synthesis is reported to be a three-step process following known procedures. This typically involves:

- Protection of the sugar hydroxyl groups of a glucuronic acid donor (e.g., as the methyl ester and with acetyl or other protecting groups).
- Activation of the anomeric position (e.g., as a bromide or trichloroacetimidate).
- Coupling of the activated glucuronic acid donor with the carboxylic acid of **Deleobuvir** or its metabolite, often in the presence of a suitable promoter.
- Deprotection of the sugar hydroxyls and the methyl ester to yield the final acyl glucuronide.

Visualizations

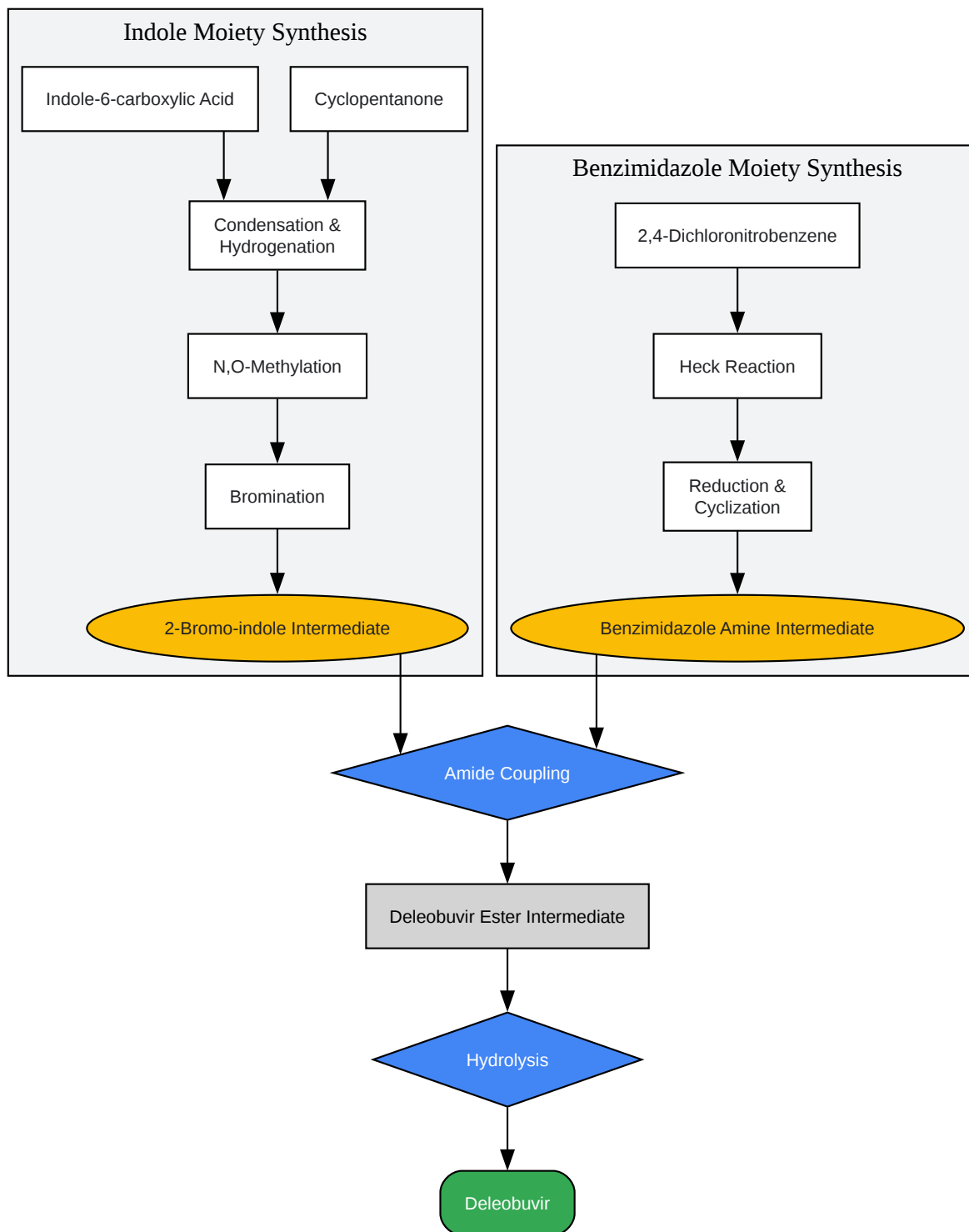
Deleobuvir Mechanism of Action



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Caption: **Deleobuvir** allosterically inhibits HCV NS5B polymerase.

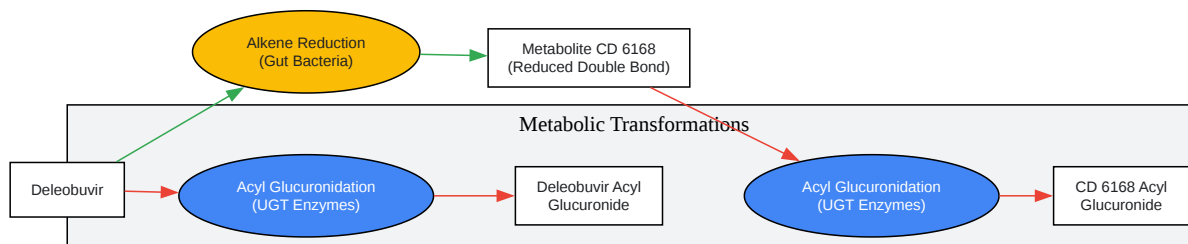
Deleobuvir Synthetic Workflow



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Caption: Convergent synthesis workflow for **Deleobuvir**.

Deleobuvir Metabolic Pathway



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Caption: Major metabolic pathways of **Deleobuvir**.

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